molecular formula C15H17N3O4S B5221436 N-3-isoxazolyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-3-isoxazolyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

Numéro de catalogue B5221436
Poids moléculaire: 335.4 g/mol
Clé InChI: ZZXIKBFEFKMFTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-3-isoxazolyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as ML352, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of several diseases.

Mécanisme D'action

ML352 is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This enzyme is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules that have anti-inflammatory and vasodilatory effects. By inhibiting sEH, ML352 increases the levels of EETs, which can lead to a reduction in inflammation and an improvement in vascular function.
Biochemical and Physiological Effects:
ML352 has been shown to have several biochemical and physiological effects. In preclinical studies, ML352 has been shown to reduce inflammation, improve vascular function, and protect against oxidative stress. ML352 has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ML352 is its potency as an sEH inhibitor. This compound has been shown to be more potent than other sEH inhibitors currently in development. However, ML352 has some limitations for lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, ML352 has a relatively short half-life, which can limit its effectiveness in some applications.

Orientations Futures

There are several future directions for ML352 research. One potential direction is to further explore its potential therapeutic applications in different disease models. Another direction is to develop more effective delivery methods for ML352, such as prodrugs or nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of ML352 and its effects on different signaling pathways. Overall, ML352 has shown great potential as a therapeutic agent, and further research is needed to fully explore its potential.

Méthodes De Synthèse

The synthesis of ML352 involves a multistep process that starts with the preparation of 3-isoxazolecarboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is reacted with piperidine to form the piperidinecarboxamide. The final step involves the sulfonylation of the piperidinecarboxamide with phenylsulfonyl chloride. The overall yield of this synthesis method is approximately 20%.

Applications De Recherche Scientifique

ML352 has been extensively studied for its potential therapeutic applications. It has been identified as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ML352 has also been studied for its potential use in treating ischemic stroke and traumatic brain injury.

Propriétés

IUPAC Name

1-(benzenesulfonyl)-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-15(16-14-8-11-22-17-14)12-6-9-18(10-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXIKBFEFKMFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NOC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.